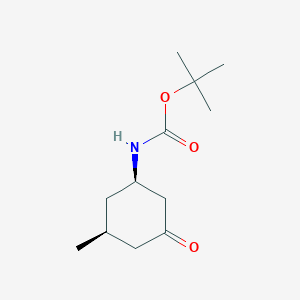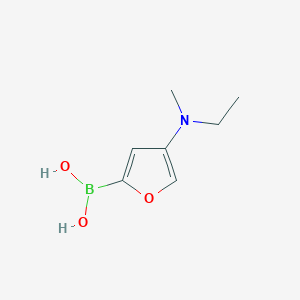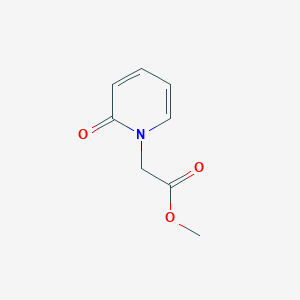
(Z)-methyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a methyl ester and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl acetate under specific conditions. The reaction is facilitated by the presence of a base such as triethylamine and a catalyst like bis(trifluoromethanesulfonyl)imide . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Bases: Triethylamine, pyridine
Catalysts: Bis(trifluoromethanesulfonyl)imide, magic blue (tris-4-bromophenylamminium radical cation)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biosynthetic pathways and biodegradation processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the compound and facilitating its reactivity . The compound may act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl esters: Similar in structure and reactivity, often used in organic synthesis.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and other complex molecules.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 5-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-6-9-5-7-10(14-9)12(16)17-4/h5-8,14H,1-4H3/b8-6- |
Clave InChI |
SUJWOJFPIGWCNW-VURMDHGXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C\C1=CC=C(N1)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=C(N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















